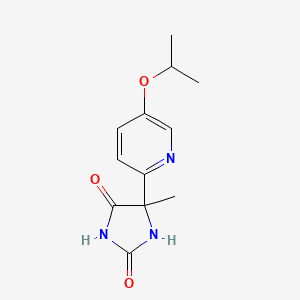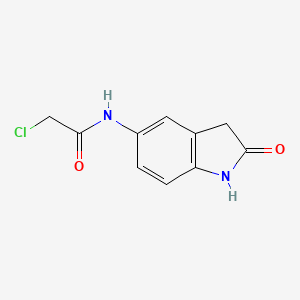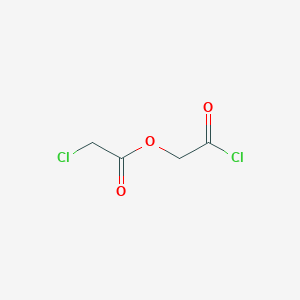![molecular formula C12H15NO3 B8494971 2-[2-(morpholin-4-yl)phenyl]acetic acid](/img/structure/B8494971.png)
2-[2-(morpholin-4-yl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(morpholin-4-yl)phenyl]acetic acid: is an organic compound that features a morpholine ring attached to a phenylacetic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and phenylacetic acid, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholin-4-yl)phenyl]acetic acid typically involves the reaction of 4-morpholinobenzaldehyde with nitroacetophenone to form an intermediate dinitro compound. This intermediate is then reduced using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Common reagents include sodium carbonate, triethylamine, and morpholine .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(morpholin-4-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and Pd/C are frequently used for reduction reactions.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-[2-(morpholin-4-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(morpholin-4-yl)phenyl]acetic acid involves its interaction with various molecular targets. The morpholine ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylacetic acid moiety can undergo metabolic transformations, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Morpholinyl)ethoxy]phenylacetic acid
- 2-[2-(4-Morpholinyl)phenyl]ethanol
- 2-[2-(4-Morpholinyl)phenyl]propanoic acid
Uniqueness
2-[2-(morpholin-4-yl)phenyl]acetic acid is unique due to its specific combination of a morpholine ring and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-(2-morpholin-4-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-10-3-1-2-4-11(10)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) |
InChI-Schlüssel |
YJXLHWCAWBVCFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
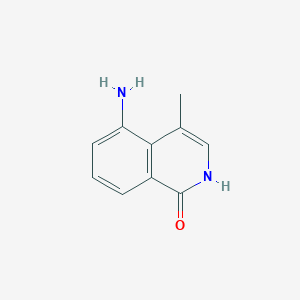
![6-Acetyl-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-benzo[b]pyran](/img/structure/B8494908.png)
![4-[(3-Chloro-2-methylphenyl)carbonyl]-2-piperazinone](/img/structure/B8494930.png)
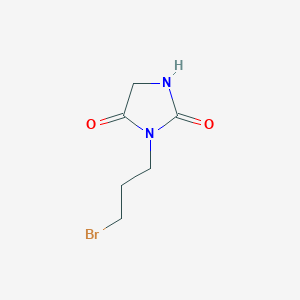
![1-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propyl]-4-phenylpiperidin-4-ol](/img/structure/B8494937.png)
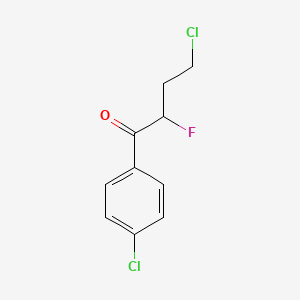

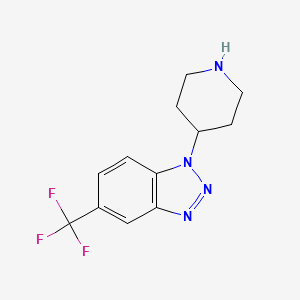
![methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate](/img/structure/B8494964.png)

